Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Quality Control Procurement Specifications Synthetic Intermediate

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0) is a pyrimidine building block with ≥95% purity, optimized for API intermediate synthesis. The 2-methyl substituent provides a LogP of 0.42 and TPSA of 92.54 Ų, enabling rational SAR exploration. ISO-certified NLT 98% purity options reduce impurity carry-through by 60% vs. 95% grade material, minimizing downstream purification costs. Multiple global suppliers ensure supply chain redundancy and competitive pricing.

Molecular Formula C7H8N2O4
Molecular Weight 184.15
CAS No. 878158-18-0
Cat. No. B3030197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
CAS878158-18-0
Molecular FormulaC7H8N2O4
Molecular Weight184.15
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)O)C(=O)OC
InChIInChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11)
InChIKeyZQAHIISJGSVKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0): Procurement-Relevant Specifications and Research Applications


Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0) is a heterocyclic building block with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . The compound features a pyrimidine core substituted with hydroxyl groups at the 5- and 6-positions, a methyl group at the 2-position, and a methyl carboxylate ester at the 4-position . Its topological polar surface area (TPSA) is calculated at 92.54 Ų with consensus LogP of 0.42, indicating moderate polarity and favorable drug-like physicochemical characteristics . The compound exists in keto-enol tautomeric equilibrium, with the IUPAC name reflecting the tautomer methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate .

Why Substituting Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate with Structural Analogs Compromises Reproducibility


Substitution with closely related 5,6-dihydroxypyrimidine-4-carboxylate analogs—such as the 2-benzyl (CAS 519032-07-6) , 2-isopropyl (CAS 954241-01-1) , or 2-cyclohexyl (CAS 878650-14-7) derivatives—introduces significant alterations to lipophilicity, steric bulk, and hydrogen-bonding capacity that directly impact downstream reaction outcomes. Even within the same compound class, the 2-position substituent governs both physicochemical properties (LogP differences exceeding 2 units across analogs) and, when the compound serves as an intermediate for bioactive molecules, pharmacological target engagement [1]. Generic substitution without verifying exact substitution patterns risks irreproducible synthetic yields, altered pharmacokinetic profiles in derived compounds, and invalidated structure-activity relationship conclusions.

Quantitative Differentiation Evidence for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0)


Purity Grade Differentiation: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. Vendor Benchmarks

Vendor-specified purity for methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate varies materially across suppliers. MolCore specifies NLT 98% purity with ISO quality system certification, positioning the product for pharmaceutical API intermediate applications . In contrast, AKSci, Bidepharm, and CymitQuimica list standard purity at 95% . This 3-percentage-point purity differential represents a quantifiable selection criterion for applications requiring higher-grade starting materials, particularly in late-stage pharmaceutical synthesis where impurity carry-through directly impacts final product quality and regulatory compliance burden.

Quality Control Procurement Specifications Synthetic Intermediate

Cost-Per-Gram Analysis: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate Vendor Comparison

CymitQuimica provides tiered pricing for methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate as follows: 100 mg at €89.00 (€890/g), 250 mg at €165.00 (€660/g), and 500 mg at €233.00 (€466/g), demonstrating a 47.6% per-unit cost reduction when scaling from the smallest to largest packaged quantity . While comparable per-gram pricing from competing vendors is not publicly disclosed without inquiry, CymitQuimica's transparent quantity-tier structure establishes a procurement benchmark against which other supplier quotations can be quantitatively evaluated.

Procurement Economics Bulk Sourcing Research Budget Optimization

Supply Chain Accessibility: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. 2-Substituted Analogs

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate (CAS 878158-18-0) is stocked and immediately available from multiple established vendors across North America (AKSci, BOC Sciences), Europe (CymitQuimica, Biozol), and Asia (Bidepharm, MolCore, Capotchem) . This multi-continent, multi-vendor availability contrasts with certain 2-substituted analogs—for instance, the 2-cyclohexyl derivative (CAS 878650-14-7) and 2-isopropyl derivative (CAS 954241-01-1)—which appear in searchable databases but without clearly documented commercial stocking status from major suppliers . For procurement professionals, this differential in documented commercial availability directly impacts lead time predictability, supply chain redundancy options, and the ability to secure competitive quotations.

Supply Chain Security Commercial Availability Vendor Sourcing

Physicochemical Property Differentiation: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate vs. 2-Benzyl Analog

Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate exhibits a consensus LogP of 0.42 and topological polar surface area (TPSA) of 92.54 Ų . While direct experimental LogP values for the 2-benzyl analog (CAS 519032-07-6) are not publicly reported, structural analysis based on established fragment contribution methods indicates that replacing the 2-methyl group with a 2-benzyl group adds approximately 2.3–2.5 LogP units (corresponding to a 200–300-fold increase in octanol-water partition coefficient) . This substantial lipophilicity differential, driven by the benzyl substituent, has direct implications for chromatographic behavior, membrane permeability, and metabolic stability in derived compounds—critical considerations when selecting a synthetic intermediate for bioactive molecule development.

Lipophilicity Drug Design ADME Optimization Physicochemical Properties

High-Value Procurement and Application Scenarios for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate


Pharmaceutical Intermediate Requiring ISO-Certified High Purity (≥98%)

Procurement for API intermediate synthesis where impurity carry-through affects regulatory compliance and final product quality. MolCore's NLT 98% purity specification with ISO certification reduces maximum allowable impurities to 2%—a 60% reduction compared to 95% grade material—minimizing downstream purification burden and associated analytical documentation costs. This application scenario directly leverages the quantified purity differential established in Section 3.

Multi-Vendor Sourcing Strategy for Supply Chain Continuity

Procurement programs requiring redundancy in commercial supply sources to mitigate single-supplier disruption risk. Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate offers documented commercial availability from at least six established vendors across three continents , providing procurement professionals with competitive quotation leverage and backup sourcing options. This scenario derives directly from the supply chain accessibility evidence presented in Section 3.

Cost-Optimized Bulk Procurement Planning

Research programs requiring cost-efficient scaling of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate. CymitQuimica's documented tiered pricing—€890/g at 100 mg scale versus €466/g at 500 mg scale, representing a 47.6% per-unit cost reduction —provides a quantifiable framework for batch-size optimization and vendor quotation benchmarking. Procurement decisions can be rationally justified using this tiered cost data.

Structure-Activity Relationship Studies with Defined Lipophilicity Control

Medicinal chemistry programs requiring systematic SAR exploration of 5,6-dihydroxypyrimidine-based inhibitors where 2-position substitution governs target engagement and ADME properties. Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate provides a baseline LogP of 0.42 and TPSA of 92.54 Ų , enabling rational comparison against more lipophilic analogs (e.g., 2-benzyl derivative with estimated LogP ~2.7–2.9). This application scenario derives from the physicochemical property differentiation evidence established in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.